molecular formula C10H11ClFN B11743566 1-(3-Chloro-4-fluorophenyl)cyclobutanamine

1-(3-Chloro-4-fluorophenyl)cyclobutanamine

Cat. No.: B11743566
M. Wt: 199.65 g/mol
InChI Key: YWBBNWDJYBQYPN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . It is characterized by a cyclobutanamine core substituted with a 3-chloro-4-fluorophenyl group. This compound is primarily used as a research chemical and serves as a building block in various chemical syntheses.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanamine typically involves the following steps:

    Suzuki-Miyaura Coupling: This method is widely used for forming carbon-carbon bonds.

    Reduction and Substitution Reactions: The cyclobutanamine core can be synthesized through reduction reactions, followed by substitution with the 3-chloro-4-fluorophenyl group.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Research into its biological activity and potential therapeutic uses is ongoing.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclobutanamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially influencing biological processes through its structural features.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:

    1-(4-Chloro-3-fluorophenyl)cyclobutanamine: Similar in structure but with different substitution patterns.

    1-(3-Chloro-4-fluorophenyl)piperazine: A piperazine derivative with similar functional groups.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

YWBBNWDJYBQYPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)F)Cl)N

Origin of Product

United States

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